molecular formula C8H6Br2O2 B1272317 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone CAS No. 67029-74-7

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Cat. No.: B1272317
CAS No.: 67029-74-7
M. Wt: 293.94 g/mol
InChI Key: FZIUHYVCSFQKFC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been known to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

If it indeed targets PTP like its analogs , it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting signal transduction pathways.

Biochemical Pathways

Inhibition of ptp can impact multiple signaling pathways, including those involved in cell growth and differentiation .

Result of Action

If it acts as a PTP inhibitor, it could potentially alter cell growth and differentiation .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly due to its brominated structure. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to either upregulation or downregulation of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . This binding often involves covalent interactions, which can result in long-lasting effects on enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and detoxification processes . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can significantly affect the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function Targeting signals and post-translational modifications play roles in directing the compound to particular compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUHYVCSFQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373587
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67029-74-7
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5'-Dibromo-2'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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